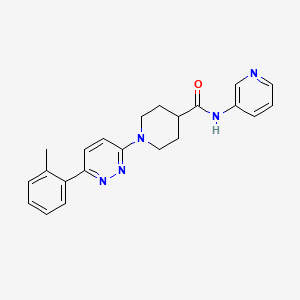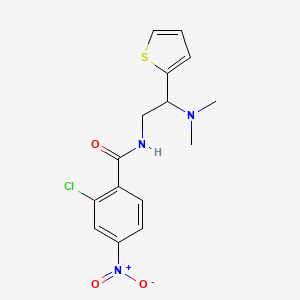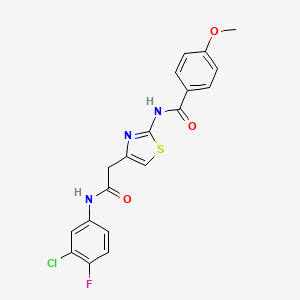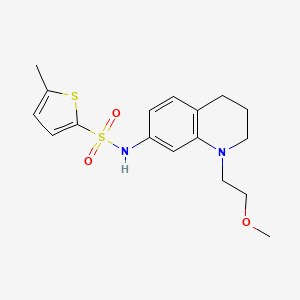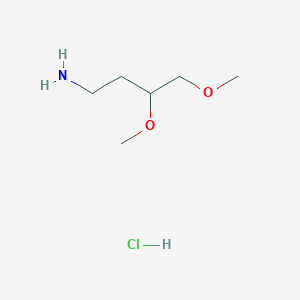
3,4-Dimethoxybutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxybutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955554-95-6 . It has a molecular weight of 169.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dimethoxybutan-1-amine hydrochloride . The InChI code is 1S/C6H15NO2.ClH/c1-8-5-6 (9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H . The InChI key is OMJIDGPAUVLUGU-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines, including 3,4-Dimethoxybutan-1-amine hydrochloride, are known to react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to form ammonium salts . Amines can also undergo the Hofmann elimination reaction to form alkenes .Wissenschaftliche Forschungsanwendungen
Stereoselective Metabolism Study
Weinkam et al. (1976) explored the stereoselective metabolism of a chiral psychotomimetic amine using mass spectrometric analysis. This research highlights the potential of 3,4-Dimethoxybutan-1-amine hydrochloride in studying drug metabolism and its stereoselective properties (Weinkam, Gal, Callery, & Castagnoli, 1976).
Amination Kinetics in Polymer Chemistry
Kawabe and Yanagita (1971) researched the kinetics of amination reactions in polymer chemistry, which could include compounds like 3,4-Dimethoxybutan-1-amine hydrochloride. Their work provides insights into how such amines react in complex chemical environments (Kawabe & Yanagita, 1971).
Antineoplastic Agent Synthesis
Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which is structurally related to 3,4-Dimethoxybutan-1-amine hydrochloride. This research demonstrates the compound's potential in cancer cell growth inhibition and its interaction with tubulin polymerization (Pettit et al., 2003).
Radioactive Labeling and Body Distribution
Braun et al. (1977) synthesized iodine-131 labeled drugs structurally similar to 3,4-Dimethoxybutan-1-amine hydrochloride for body distribution studies in rats. This research points to the compound's utility in understanding drug distribution within the body (Braun, Shulgin, Braun, & Sargent, 1977).
Orthometalation in Chemistry
Vicente et al. (1997) researched orthometalation of primary amines, a reaction type potentially involving 3,4-Dimethoxybutan-1-amine hydrochloride. This study contributes to the understanding of complex organic reactions in the presence of metal catalysts (Vicente et al., 1997).
Urokinase Receptor Targeting in Cancer Research
Wang et al. (2011) used a virtual screening approach targeting the urokinase receptor, leading to the development of compounds structurally related to 3,4-Dimethoxybutan-1-amine hydrochloride. Their research indicates the potential of such compounds in inhibiting cancer cell growth and metastasis (Wang et al., 2011).
Chemical Synthesis and Pharmacology
Kasuya et al. (1967) focused on the synthesis of derivatives of amines like 3,4-Dimethoxybutan-1-amine hydrochloride, aiming to explore their pharmacological action. This research showcases the broad applications of such compounds in drug development (Kasuya, Watanabe, Kanai, & Hamano, 1967).
Novel Anti-Tumor Agent Evaluation
Mukherjee et al. (2007) synthesized and evaluated a novel anti-tumor agent based on the structure of 3,4-Dimethoxybutan-1-amine hydrochloride. Their research suggests the compound's potential in tumor regression and as a starting point for new cancer treatments (Mukherjee, Dutta, & Sanyal, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethoxybutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-8-5-6(9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJIDGPAUVLUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2763857.png)
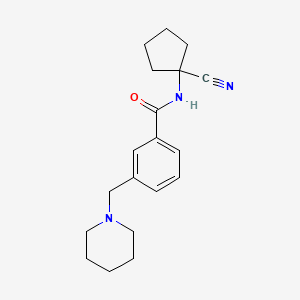


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]benzoate](/img/structure/B2763865.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2763868.png)


